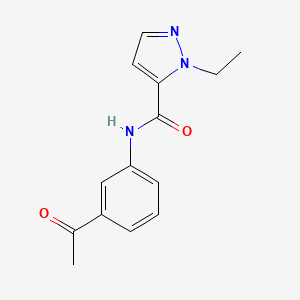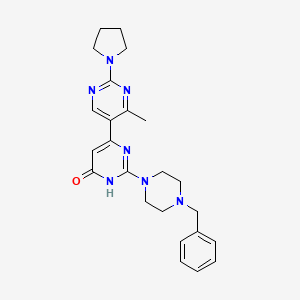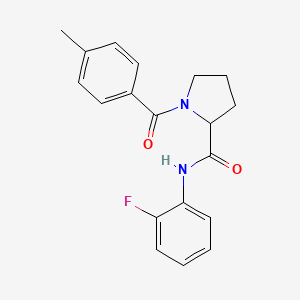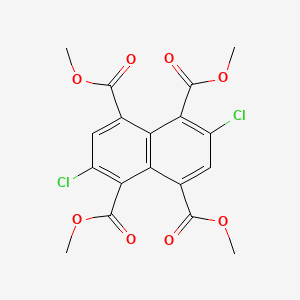
N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as APET, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. APET is a pyrazole derivative that has been synthesized and studied for its biological properties. In
作用機序
The mechanism of action of N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed that N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. Specifically, N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activation of NF-κB, a signaling pathway involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells in vivo.
実験室実験の利点と制限
One advantage of using N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have low toxicity, making it a safer alternative to other anti-inflammatory and anti-cancer agents.
One limitation of using N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide in lab experiments is its limited solubility in water. This can make it difficult to administer N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide in vivo and may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide. One area of interest is its potential use as a chemotherapeutic agent. Further studies are needed to determine the efficacy of N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide in vivo and to identify the mechanisms by which it induces apoptosis in cancer cells.
Another area of interest is the development of novel derivatives of N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide with improved solubility and bioavailability. These derivatives may have greater potential for use in vivo and may be more effective in certain applications.
Finally, further studies are needed to elucidate the mechanism of action of N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide and to identify other enzymes and signaling pathways that it may target. This information may lead to the development of new drugs for the treatment of inflammatory diseases and cancer.
合成法
The synthesis of N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves the reaction of 3-acetylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The product is then purified by recrystallization to obtain N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide as a white solid. The yield of the reaction is typically around 70%.
科学的研究の応用
N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its anti-inflammatory properties. N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a promising candidate for the treatment of inflammatory diseases.
N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has also been studied for its anti-cancer properties. In vitro studies have shown that N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide can induce apoptosis in cancer cells, making it a potential chemotherapeutic agent. Additionally, N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for further research.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-17-13(7-8-15-17)14(19)16-12-6-4-5-11(9-12)10(2)18/h4-9H,3H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIFVZOPXAAGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-(methylthio)benzamide](/img/structure/B6049046.png)


![2-[(4-ethoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6049087.png)


![7-(4-fluorobenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049112.png)

![N-[1-(4-ethoxyphenyl)-1-methylethyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6049122.png)
![4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid](/img/structure/B6049128.png)
![2-[(3-chloro-4-methylphenyl)imino]-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6049133.png)
![5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B6049141.png)
![7-(cyclopropylmethyl)-2-(2-quinolinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049145.png)
![methyl 4-(5-{[2-(2-ethoxy-2-oxoethyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6049149.png)